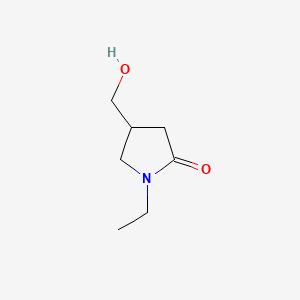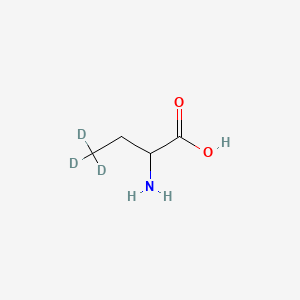
3-Iodo-1-propyl-1H-pyrazole
Übersicht
Beschreibung
3-Iodo-1-propyl-1H-pyrazole is a chemical compound with the molecular formula C6H9IN2 . It has a molecular weight of 236.06 . This compound is used as a pharmaceutical intermediate .
Synthesis Analysis
The synthesis of pyrazole derivatives, including 3-Iodo-1-propyl-1H-pyrazole, involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . A specific synthetic route for the preparation of 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole derivatives has been developed, which involves the protection reaction of the N-H bond in substituted 3-iodo-1H-pyrazole derivatives with ethyl vinyl ether and migration of the ethoxyethyl protecting group .Molecular Structure Analysis
The molecular structure of 3-Iodo-1-propyl-1H-pyrazole consists of a five-membered ring with three carbon atoms and two nitrogen atoms . The exact mass of this compound is 235.981033 Da .Physical And Chemical Properties Analysis
3-Iodo-1-propyl-1H-pyrazole has a density of 2.3±0.1 g/cm3 . Its boiling point is 291.9±13.0 °C at 760 mmHg . The compound has a molar refractivity of 31.7±0.3 cm3 . It has 2 hydrogen bond acceptors and 1 hydrogen bond donor . The polar surface area of the compound is 29 Å2 .Wissenschaftliche Forschungsanwendungen
Pharmaceutical Intermediate
“3-Iodo-1H-pyrazole” is used as a pharmaceutical intermediate . This means it serves as a key building block in the synthesis of various pharmaceutical drugs.
Synthesis of Pyrazole Derivatives
Pyrazole, characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms, serves as a core element in the synthesis of various pyrazole derivatives . These derivatives have diverse biological activities, including roles as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents .
Agriculture Industry
Pyrazoles hold a privileged status as versatile frameworks in various sectors of the chemical industry, including agriculture . They can be used in the synthesis of agrochemicals, such as pesticides and herbicides.
Coordination Chemistry
Pyrazoles have wide applications in coordination chemistry . They can act as ligands, coordinating with metal ions to form complex structures.
Organometallic Chemistry
In organometallic chemistry, pyrazoles are often used as ligands for transition metals . This allows for the creation of organometallic compounds with unique properties.
Green Synthesis
Pyrazole derivatives can be synthesized using green chemistry approaches . This involves the use of environmentally friendly solvents and catalysts, reducing the environmental impact of the synthesis process.
Safety and Hazards
3-Iodo-1-propyl-1H-pyrazole is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding ingestion and inhalation, wearing personal protective equipment, and ensuring adequate ventilation .
Wirkmechanismus
Target of Action
Pyrazole derivatives are known for their diverse pharmacological effects . They have been used in the development of new drugs with various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Pyrazole derivatives are known to interact with various biological targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the exact structure of the pyrazole derivative and the target it interacts with.
Biochemical Pathways
Pyrazole derivatives are known to affect various biochemical pathways depending on their specific targets . These could include pathways related to inflammation, cancer, diabetes, and various microbial infections .
Pharmacokinetics
Factors such as solubility, stability, and the compound’s interaction with various enzymes and transporters would play a role in its pharmacokinetics .
Result of Action
Based on the known effects of pyrazole derivatives, it can be inferred that the compound may have various effects at the molecular and cellular level, depending on its specific targets .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-Iodo-1-propyl-1H-pyrazole. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interaction with its targets . Additionally, the compound is noted to be light-sensitive , which means its stability and efficacy could be affected by exposure to light.
Eigenschaften
IUPAC Name |
3-iodo-1-propylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9IN2/c1-2-4-9-5-3-6(7)8-9/h3,5H,2,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKECSHRUAMABEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=CC(=N1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10716706 | |
| Record name | 3-Iodo-1-propyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10716706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Iodo-1-propyl-1H-pyrazole | |
CAS RN |
1334500-09-2 | |
| Record name | 1H-Pyrazole, 3-iodo-1-propyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1334500-09-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Iodo-1-propyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10716706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-iodo-1-propyl-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-Butyl 2-bromo-4,5,7,8-tetrahydrothiazolo[5,4-d]azepine-6-carboxylate](/img/structure/B595042.png)











